molecular formula C15H12N2O3 B1377784 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1706460-52-7

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1377784
M. Wt: 268.27 g/mol
InChI Key: RDGCCTMQZZZXLR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives were obtained from 1,3-dipolar cycloaddition reaction with ethyl propionate and N-aminopyridine sulfates synthesized by the reactions of substituted pyridines and hydroxylamine-O-sulfonic acid .

Scientific Research Applications

Synthesis and Functionalization

  • Experimental and Theoretical Studies on Functionalization Reactions : A study by Yıldırım et al. (2005) on the functionalization reactions of related pyrazole compounds demonstrates the synthesis of novel compounds through various chemical reactions, providing a foundation for further exploration of their applications (Yıldırım, Kandemirli, & Demir, 2005).

  • Improved Synthetic Methods : Ku (2015) outlined an improved synthetic method for pyrazolo[1,5-a]pyridine-5-carboxylic acid, showcasing advancements in the efficiency and accessibility of synthesizing these compounds (Ku, 2015).

Heterocyclic Compound Development

  • Synthesis of Polysubstituted 3-Pyrazolidinones : Grošelj and Svete (2015) discussed the development of polysubstituted 3-pyrazolidinones, highlighting the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds with potential for various applications (Grošelj & Svete, 2015).

  • Development of Novel Pyrazolo-pyridine Derivatives : Research on the synthesis of novel pyrazolo-pyridine derivatives illustrates the ongoing exploration of these compounds for their unique properties and potential applications, as demonstrated by the work of Ghaedi et al. (2015) (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Molecular Properties and Applications

  • Characterization and Optical Properties : A study by Ge et al. (2014) on the synthesis and characterization of novel derivatives highlights the investigation into the optical properties of these compounds, contributing to their potential utility in materials science and other fields (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

  • Antimicrobial Activity Evaluation : The antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives were explored, indicating the potential for these compounds in developing new antibacterial and antifungal agents, as shown in research by Elgemeie et al. (2017) (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

properties

IUPAC Name

5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)13-9-16-17-7-6-12(8-14(13)17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGCCTMQZZZXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=NN3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182712
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

1706460-52-7
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706460-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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